PD 184161

Übersicht

Beschreibung

PD184161 ist eine neuartige Verbindung, die für ihre Rolle als Inhibitor der Mitogen-aktivierten Proteinkinasekinase (MEK) bekannt ist. Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung verschiedener Krebsarten und neurologischer Erkrankungen, große Aufmerksamkeit erlangt. PD184161 wirkt durch Hemmung des MEK-ERK-Signalwegs, der für Zellproliferation, Differenzierung und Überleben entscheidend ist .

Vorbereitungsmethoden

PD184161 wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von PD184161 wird unter kontrollierten Bedingungen unter Verwendung einer Kombination organischer Reagenzien synthetisiert.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden an die Kernstruktur eingeführt, um ihre biologische Aktivität und Stabilität zu verbessern.

Reinigung und Charakterisierung: Das Endprodukt wird mit Techniken wie Chromatographie gereinigt und mit spektroskopischen Methoden charakterisiert, um seine Struktur und Reinheit zu bestätigen

Industrielle Produktionsverfahren für PD184161 beinhalten die Skalierung des Laborsyntheseprozesses unter Sicherstellung von Konsistenz und Qualität. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und die Implementierung strenger Qualitätskontrollmaßnahmen.

Analyse Chemischer Reaktionen

PD184161 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: PD184161 kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können PD184161 in reduzierte Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter funktioneller Gruppen in PD184161 durch andere Gruppen, wodurch seine Eigenschaften möglicherweise verändert werden

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

PD184161 is a MEK1/2 inhibitor that has demonstrated antitumor effects in hepatocellular carcinoma (HCC) both in vitro and in vivo . It functions by suppressing MEK activity, which is part of the Raf/MEK/ERK pathway involved in regulating cell differentiation, growth, and proliferation . Modulation of this pathway is a useful approach for treating proliferative disorders such as cancer .

Scientific Research Applications

In vitro studies showed that PD184161 inhibits MEK activity in a time- and concentration-dependent manner more effectively than PD098059 or U0126 . It also inhibits cell proliferation and induces apoptosis at concentrations greater than or equal to 1.0 µM in a time- and concentration-dependent manner .

In vivo studies using animal models showed that tumor xenograft phosphorylated-ERK (P-ERK) levels were significantly reduced 3 to 12 hours after an oral dose of PD184161 . However, P-ERK levels were refractory to this signaling effect following long-term treatment . PD184161 significantly suppressed tumor engraftment and initial growth, but established tumors were not significantly affected .

Effects of PD184161 on HCC Cellular Proliferation

PD184161 has been shown to reduce HCC growth in a time- and concentration-dependent manner . Four human HCC cell lines (Hep3B, HepG2, PLC, and SKHep) treated with varying concentrations of PD184161 (1.0–20 µM) for 24, 48, or 72 hours exhibited reduced proliferation . HepG2 cells were the most sensitive to the antiproliferative treatment, with effects observed at all concentrations of PD184161 and at all time points . Hep3B, PLC, and SKHep cells exhibited significant growth reduction at higher concentrations .

Apoptosis Induction

PD184161 induces apoptosis in HCC cell lines . All cell lines showed increases in apoptosis as a result of PD184161 treatment . HepG2 cells were the most sensitive to PD184161, with a >1000% increase in relative apoptosis at low-dose PD184161 (1 µM) . Hep3B cells were more sensitive to higher-dose PD184161 (10–20 µM) than HepG2 cells, increasing their apoptosis to >2400% . SKHep and PLC cells may have less apoptosis at low concentrations of PD184161 and less increases (100–500%) at higher doses (5–20 µM) .

In vivo Human Tumor Xenograft Model

In an in vivo human tumor xenograft model, treatment with PD184161 resulted in a significant delay in tumor formation (9 days) relative to the controls . Early tumor growth was also significantly decreased in treated animals, and the time required for tumors to reach 50 mg in size was 38 vs 29 days in the control group .

Data Table

Clinical Trials

Wirkmechanismus

PD184161 exerts its effects by inhibiting the activity of mitogen-activated protein kinase kinase (MEK), which is a key component of the MEK-ERK signaling pathway. This pathway is involved in transmitting signals from cell surface receptors to the nucleus, leading to changes in gene expression and cellular responses. By inhibiting MEK, PD184161 disrupts this signaling cascade, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth .

Vergleich Mit ähnlichen Verbindungen

PD184161 ist unter den MEK-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Es ist strukturell mit anderen MEK-Inhibitoren wie CI-1040, PD098059 und U0126 verwandt, zeigt aber eine höhere Wirksamkeit bei der Hemmung der MEK-Aktivität und Reduzierung des Tumorwachstums . Ähnliche Verbindungen umfassen:

CI-1040: Ein weiterer MEK-Inhibitor mit ähnlichen Wirkmechanismen, aber geringerer Potenz im Vergleich zu PD184161.

PD098059: Ein MEK-Inhibitor, der weniger wirksam ist als PD184161 bei der Hemmung der MEK-Aktivität.

U0126: Ein weit verbreiteter MEK-Inhibitor mit einer breiteren Palette an biologischen Aktivitäten, aber geringerer Selektivität im Vergleich zu PD184161

PD184161 zeichnet sich durch seine Fähigkeit aus, die MEK-Aktivität in zeit- und konzentrationsabhängiger Weise zu hemmen, was es zu einem wertvollen Werkzeug sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

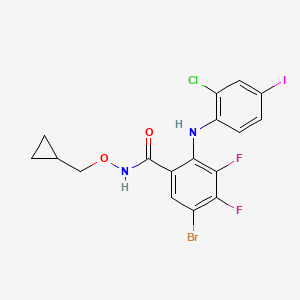

PD 184161, chemically known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2. This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy and cellular signaling.

This compound inhibits the MEK-ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. By blocking MEK activity, this compound leads to:

- Inhibition of ERK phosphorylation : This results in reduced activation of downstream signaling pathways that promote cell growth and survival.

- Induction of apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.

Efficacy in Cancer Models

Research indicates that this compound exhibits significant antitumor effects across multiple cancer types. Below are key findings from various studies:

In Vitro Studies

- Cell Proliferation : this compound demonstrated a concentration-dependent inhibition of cell proliferation in human hepatocellular carcinoma (HCC) cell lines. For instance, HepG2 cells showed over a 1000% increase in apoptosis at low doses (1 µM) after 48 hours of treatment .

- Apoptosis Induction : All tested cell lines (Hep3B, HepG2, PLC, SKHep) exhibited increased apoptosis following treatment with this compound. The sensitivity varied among cell lines, with HepG2 being the most responsive .

| Cell Line | IC50 (µM) | Apoptosis Increase (%) |

|---|---|---|

| HepG2 | <1 | >1000 |

| Hep3B | 10-20 | >2400 |

| PLC | >20 | <500 |

| SKHep | >20 | <500 |

In Vivo Studies

In animal models using human tumor xenografts, this compound effectively reduced phosphorylated ERK levels within hours of administration. However, long-term dosing led to resistance in established tumors. The compound significantly suppressed tumor engraftment and initial growth but had limited effects on established tumors .

Case Studies and Clinical Findings

While this compound has shown promise in preclinical studies, its clinical applications are still under investigation. A phase 1–2 clinical study indicated partial responses in patients with advanced melanoma treated with other MEK inhibitors, suggesting potential efficacy for this compound in similar contexts .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

- Target : MEK1/2 within the MAPK pathway.

- Primary Effects :

- Inhibition of cell proliferation.

- Induction of apoptosis.

- Concentration Range for Efficacy : Effective at concentrations as low as 1 µM for inducing apoptosis.

- Resistance Issues : Long-term use may lead to resistance in established tumors.

Eigenschaften

IUPAC Name |

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNZMSLGVUSPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433041 | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-67-9 | |

| Record name | 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212631-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-184161 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.